![molecular formula C17H13NO4S B14350856 2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 95175-84-1](/img/structure/B14350856.png)
2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features both aromatic and heterocyclic structures. This compound is notable for its unique combination of functional groups, including a sulfonyl group, an ethenyl group, and an isoindole dione structure. These features make it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the sulfonylation of 4-ethenylbenzene, followed by a reaction with isoindole-1,3-dione under controlled conditions. The reaction conditions often include the use of strong acids or bases as catalysts, and the process may require specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react over a specified period. The process is carefully monitored to maintain optimal reaction conditions, and the product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are typical.
Major Products
Oxidation: Epoxides or diols.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The ethenyl group may participate in reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. These interactions can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-Methylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione
- 2-[(4-Chlorobenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione
- 2-[(4-Nitrobenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione
Uniqueness
2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to the presence of the ethenyl group, which imparts additional reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and research applications, distinguishing it from other similar compounds that may lack this functional group.
Propriétés
Numéro CAS |
95175-84-1 |
|---|---|
Formule moléculaire |
C17H13NO4S |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
2-[(4-ethenylphenyl)sulfonylmethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H13NO4S/c1-2-12-7-9-13(10-8-12)23(21,22)11-18-16(19)14-5-3-4-6-15(14)17(18)20/h2-10H,1,11H2 |
Clé InChI |
STYSPJMKZZPFSF-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)S(=O)(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


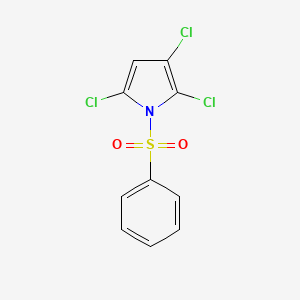
![2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate](/img/structure/B14350778.png)

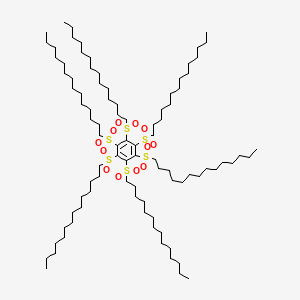
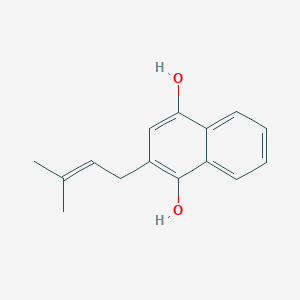
![4-[(2-Bromophenyl)sulfanyl]-N~1~,N~1~-dimethylbenzene-1,3-diamine](/img/structure/B14350800.png)
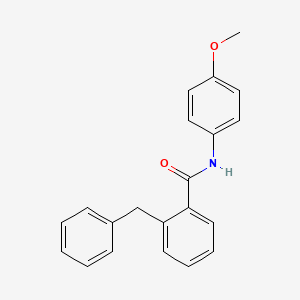
![Methylenebis[(hydroxymethyl)(phosphinic acid)]](/img/structure/B14350820.png)
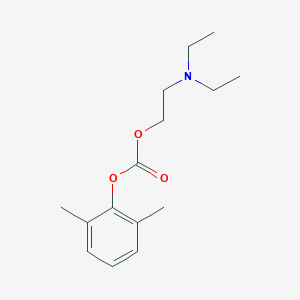
![4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14350842.png)
![Acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol](/img/structure/B14350847.png)
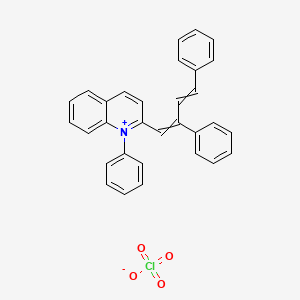
![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithian]-3-yl acetate](/img/structure/B14350854.png)
![Hexyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B14350865.png)
